2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene
Overview
Description
2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F3N2O5 It is characterized by the presence of methoxy, dinitro, and trifluoromethyl groups attached to a benzene ring
Scientific Research Applications
2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene typically involves nitration reactions. One common method is the nitration of 2-methoxy-5-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene depends on its interaction with molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to biological targets. The methoxy group can also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3-dinitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Methoxy-5-nitrobenzotrifluoride: Contains only one nitro group, leading to different reactivity.
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene: Substitution of the methoxy group with a chloro group alters its chemical behavior.
Uniqueness
2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene is unique due to the combination of methoxy, dinitro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methoxy-1,3-dinitro-5-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O5/c1-18-7-5(12(14)15)2-4(8(9,10)11)3-6(7)13(16)17/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCSDXHNTBFFGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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